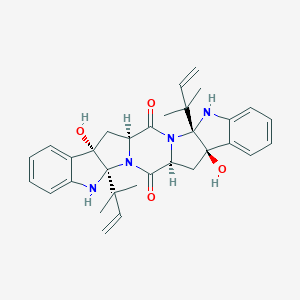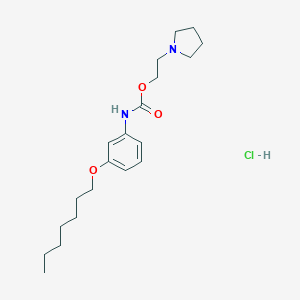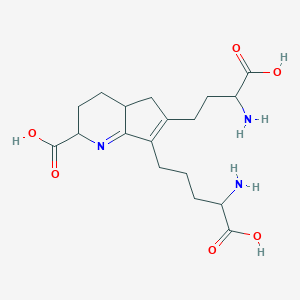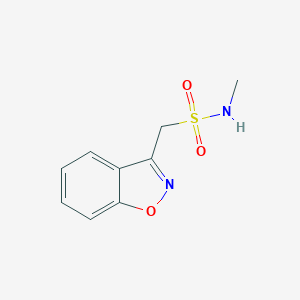
1,12-Dodecanediylbis(tributylphosphonium)dibromid
Übersicht
Beschreibung
1,12-Dodecanediylbis(tributylphosphonium) dibromide, also known as Dodecamethylenebis(tributylphosphonium) dibromide, is a chemical compound with the empirical formula C36H78Br2P2 . It has a molecular weight of 732.76 . This compound is used as a reagent for ion-pair chromatography .
Molecular Structure Analysis
The molecular structure of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is represented by the SMILES string: CCCCP+(CCCC)CCCCCCCCCCCCP+(CCCC)CCCC.[Br-].[Br-] . This indicates that the compound consists of two tributylphosphonium groups attached to a dodecane chain, with two bromide ions for charge balance .
Physical And Chemical Properties Analysis
The molecular weight of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is 732.8 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is also characterized by a high number of rotatable bonds, with a count of 31 .
Wissenschaftliche Forschungsanwendungen
Ionenpaar-Chromatographie
1,12-Dodecanediylbis(tributylphosphonium)dibromid dient als Reagenz für die Ionenpaar-Chromatographie . Bei dieser analytischen Technik interagiert es mit geladenen Analyten und ermöglicht so ihre Trennung nach ihrer Affinität zur stationären Phase. Forscher verwenden diese Verbindung, um Ionen, kleine Moleküle und Biomoleküle in komplexen Gemischen zu analysieren und zu quantifizieren.
Antifungal-Aktivität
Die Verbindung weist antifungale Eigenschaften auf. Eine Studie von Ohki et al. zeigte, dass Bisquaternärammoniumsalze mit einem 12-Kohlenstoff-Spacer (ähnlich unserer Verbindung) das Pilzwachstum wirksam hemmen . Die Butyl-, Pentyl- und Isopentyl-Derivate waren besonders potente Antimykotika. Forscher untersuchen diese Eigenschaften für potenzielle therapeutische Anwendungen gegen Pilzinfektionen.
Katalyse und organische Synthese
Die Tributylphosphonium-Gruppierung kann in organischen Reaktionen als Phasentransferkatalysator wirken. Sie erleichtert den Transfer von Reaktanten zwischen nicht mischbaren Phasen (z. B. wässrigen und organischen Lösungsmitteln). Forscher setzen sie in verschiedenen Transformationen ein, wie z. B. Quaternierungsreaktionen, Alkylierungen und nukleophilen Substitutionen.
Zusammenfassend lässt sich sagen, dass this compound eine Vielzahl von Anwendungen bietet, von der analytischen Chemie bis hin zur Materialwissenschaft und Biomedizin. Seine einzigartigen Eigenschaften inspirieren weiterhin innovative Forschung in verschiedenen Disziplinen . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, zögern Sie bitte nicht, zu fragen! 😊
Wirkmechanismus
Target of Action
It has been associated with antifungal activity , suggesting that it may interact with components of fungal cells.
Mode of Action
It is known that the compound has antifungal properties . This suggests that it may interact with fungal cells in a way that inhibits their growth or survival.
Result of Action
The primary known result of the action of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is its antifungal activity . It has been found to inhibit the growth of certain fungi, suggesting that it interferes with essential processes within these organisms .
Eigenschaften
IUPAC Name |
tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H78P2.2BrH/c1-7-13-29-37(30-14-8-2,31-15-9-3)35-27-25-23-21-19-20-22-24-26-28-36-38(32-16-10-4,33-17-11-5)34-18-12-6;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJAOSIJREVKP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H78Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471993 | |
| Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99372-74-4 | |
| Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-Dodecanediyl-bis(tributylphosphonium) dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



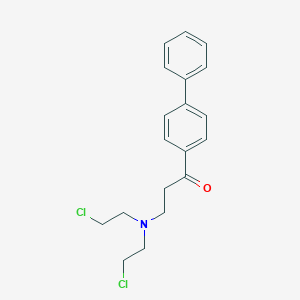
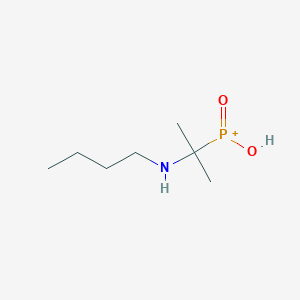

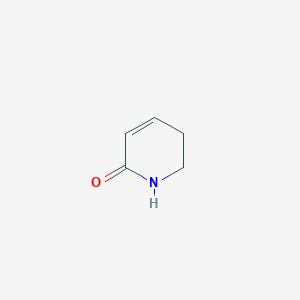
![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)


